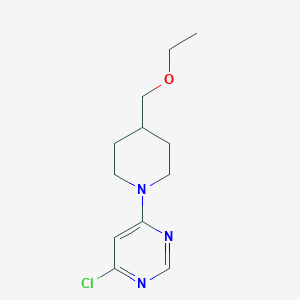

4-Chloro-6-(4-(ethoxymethyl)piperidin-1-yl)pyrimidine

Description

Properties

IUPAC Name |

4-chloro-6-[4-(ethoxymethyl)piperidin-1-yl]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClN3O/c1-2-17-8-10-3-5-16(6-4-10)12-7-11(13)14-9-15-12/h7,9-10H,2-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTEKFLMWTMWOQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CCN(CC1)C2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Chloro-6-(4-(ethoxymethyl)piperidin-1-yl)pyrimidine is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a chloro group, an ethoxymethyl side chain, and a piperidine ring, which may enhance its pharmacological properties. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 239.73 g/mol. The structure includes:

- A pyrimidine ring that serves as the core.

- A chloro substituent at the 4-position, which can influence the compound's reactivity and biological interaction.

- An ethoxymethyl group at the 6-position, enhancing lipophilicity and membrane permeability.

- A piperidine ring that may contribute to binding affinity with biological targets.

Antiviral Activity

Research indicates that pyrimidine derivatives often exhibit antiviral properties. For instance, compounds structurally related to this compound have been explored as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV. These compounds demonstrate high specificity and low toxicity, making them promising candidates for further development in antiviral therapies .

Anti-inflammatory Effects

Pyrimidine derivatives have also been investigated for their anti-inflammatory activities. Certain analogs have shown significant inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which is involved in inflammatory processes. For example, some derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests that this compound may possess similar anti-inflammatory properties.

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Studies on related piperidine-containing pyrimidines have revealed their ability to inhibit key kinases involved in cancer cell proliferation. For instance, modifications to the piperidine ring have resulted in compounds that are potent inhibitors of protein kinase B (PKB), which plays a critical role in cancer signaling pathways . This highlights a possible avenue for developing this compound as an anticancer agent.

Structure-Activity Relationship (SAR)

The biological activity of pyrimidine derivatives is heavily influenced by their structural components. The presence of halogen atoms (like chlorine) typically enhances biological activity due to increased lipophilicity and better interaction with target proteins. The ethoxymethyl group may also improve membrane permeability, facilitating cellular uptake and enhancing efficacy .

| Structural Feature | Impact on Activity |

|---|---|

| Chloro Group | Increases reactivity and binding affinity |

| Ethoxymethyl Group | Enhances lipophilicity and membrane permeability |

| Piperidine Ring | Influences receptor binding and selectivity |

Case Studies

- Antiviral Screening : A series of pyrimidine derivatives were screened for their activity against HIV strains. The most potent compounds showed EC50 values in the nanomolar range, indicating strong antiviral efficacy .

- Anti-inflammatory Testing : In vivo studies on carrageenan-induced paw edema demonstrated significant reduction in inflammation with certain pyrimidine derivatives, supporting their use as potential anti-inflammatory agents .

- Anticancer Efficacy : Compounds related to this compound were evaluated for their effects on tumor growth in xenograft models. Results indicated substantial tumor growth inhibition at well-tolerated doses, suggesting promising anticancer activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The following table summarizes key structural differences and similarities between 4-Chloro-6-(4-(ethoxymethyl)piperidin-1-yl)pyrimidine and related pyrimidine derivatives:

Physicochemical Properties

- Lipophilicity : The ethoxymethyl group in the target compound increases lipophilicity (predicted LogP ~2.5) compared to the more polar trifluoromethyl analog (LogP ~2.1) .

- Solubility : Piperazine-containing derivatives (e.g., ) exhibit higher aqueous solubility due to hydrogen-bonding capacity, whereas fluorinated analogs (e.g., ) show improved membrane permeability.

Preparation Methods

Synthesis of 4,6-Dichloropyrimidine

A crucial intermediate is 4,6-dichloropyrimidine, which can be synthesized by chlorination of 4-chloro-6-methoxypyrimidine using phosphorus oxychloride (POCl3) in the presence of organic amines such as triethylamine or N,N-diisopropylethylamine (DIPEA). The reaction is typically conducted at 80–100 °C for about 7 hours, followed by underpressure distillation to remove excess POCl3 and crystallization from water to isolate the product with high purity (≥99.3%) and yield (95–97%).

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| Starting material | 4-chloro-6-methoxypyrimidine (100 g) | Intermediate for substitution |

| Chlorinating agent | Phosphorus oxychloride (400 g) | Chlorination of methoxy group |

| Catalyst/base | Organic amine (e.g., DIPEA, 38 g) | Facilitates substitution |

| Temperature | 80–100 °C | Optimal for chlorination |

| Time | 7 hours | Complete conversion |

| Workup | Underpressure distillation, crystallization | Pure 4,6-dichloropyrimidine |

| Yield | 95–97% | High efficiency |

Selective Introduction of Ethoxy Group (Related Analog)

In related pyrimidine chemistry, selective substitution of chlorine by ethoxy groups at the 6-position has been achieved using sodium ethoxide in ethanol at ambient temperature (~20 °C), yielding 4-chloro-6-ethoxy-2-(methylthio)pyrimidine with high regioselectivity and 89% yield. This mild condition approach suggests the feasibility of introducing ethoxymethyl substituents on piperidine rings under controlled nucleophilic substitution.

Nucleophilic Aromatic Substitution with 4-(Ethoxymethyl)piperidine

The key step to prepare this compound is the nucleophilic substitution of the chlorine atom at the 6-position of 4,6-dichloropyrimidine by the nitrogen of 4-(ethoxymethyl)piperidine.

- The reaction is typically performed in polar aprotic solvents such as ethanol or N,N-dimethylformamide (DMF).

- Bases such as triethylamine or DIPEA are used to neutralize the released HCl and drive the reaction forward.

- Mild heating (e.g., 60–80 °C) or room temperature conditions can be employed depending on the reactivity of the nucleophile and the substrate.

- The substitution is regioselective for the 6-position chlorine, leaving the 4-chloro substituent intact.

A representative reaction scheme:

$$

\text{4,6-dichloropyrimidine} + \text{4-(ethoxymethyl)piperidine} \xrightarrow[\text{base}]{\text{EtOH or DMF, heat}} \text{this compound}

$$

Detailed Reaction Conditions and Yields

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Ethanol or DMF | Polar solvents favor S_NAr |

| Base | Triethylamine or DIPEA | Neutralizes HCl, promotes substitution |

| Temperature | 20–80 °C | Mild heating accelerates reaction |

| Reaction Time | 2–7 hours | Monitored by TLC or HPLC |

| Molar Ratio | Pyrimidine: Piperidine derivative = 1:1.1 | Slight excess of amine for completion |

| Workup | Extraction, washing, crystallization | Purification by recrystallization |

| Yield | 70–90% | Dependent on purity of starting materials and conditions |

Summary Table of Preparation Steps

Q & A

Q. Standardization Tips :

- Optimize solvent polarity and catalyst (e.g., DMAP) to enhance regioselectivity .

- Monitor reaction progress via TLC or HPLC to minimize side products .

Basic: Which analytical techniques are most reliable for structural characterization of this compound?

Methodological Answer:

| Technique | Parameters | Utility | References |

|---|---|---|---|

| NMR | ¹H/¹³C, DEPT, COSY | Assign piperidine/pyrimidine protons and confirm substitution patterns | |

| Mass Spectrometry | HRMS (ESI⁺/ESI⁻) | Verify molecular ion ([M+H]⁺) and fragmentation pathways | |

| X-ray Crystallography | Single-crystal diffraction | Resolve 3D conformation and bond angles |

Note : Combine multiple techniques to resolve ambiguities (e.g., distinguishing regioisomers) .

Advanced: How can reaction conditions be optimized to improve yield and purity in scaled-up synthesis?

Methodological Answer:

- Temperature Control : Use microwave-assisted synthesis to reduce reaction time and byproduct formation .

- Inert Atmosphere : Employ Schlenk lines or nitrogen blankets to prevent oxidation of sensitive intermediates .

- Catalyst Screening : Test palladium-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions to enhance efficiency .

- Solvent Optimization : Replace polar aprotic solvents with ionic liquids to improve solubility and recovery .

Validation : Compare yields across small-scale (mg) vs. pilot-scale (g) batches using DOE (Design of Experiments) .

Advanced: How can researchers assess the biological activity of this compound, and what contradictions exist in reported data?

Methodological Answer:

- In Vitro Assays :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase activity) with IC₅₀ calculations .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .

- Contradiction Analysis :

- Variable IC₅₀ Values : Cross-validate using standardized cell lines and control compounds (e.g., staurosporine) .

- Solubility Effects : Pre-dissolve in DMSO (<0.1% final concentration) to avoid false negatives .

Theoretical Framework : Link activity to steric/electronic properties via Hammett plots or QSAR models .

Advanced: What strategies are effective for resolving mechanistic ambiguities in reactions involving this compound?

Methodological Answer:

- Intermediate Trapping : Use quenching agents (e.g., TEMPO) to isolate reactive intermediates for LC-MS analysis .

- Isotopic Labeling : Synthesize deuterated analogs to track hydrogen transfer pathways in substitution reactions .

- Computational Modeling : Perform DFT calculations (Gaussian 09) to predict transition states and energetics .

Case Study : A 2023 study resolved a regioselectivity conflict by identifying a solvent-dependent keto-enol tautomerism .

Advanced: How can pharmacokinetic (ADMET) properties be evaluated preclinically?

Methodological Answer:

- Absorption : Caco-2 cell monolayer assays to measure permeability (Papp < 1×10⁻⁶ cm/s suggests poor bioavailability) .

- Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF .

- Toxicity : Zebrafish embryo assays (LC₅₀) and hERG channel inhibition screening .

Data Interpretation : Use in silico tools (e.g., SwissADME) to correlate logP values with experimental results .

Advanced: How should researchers design SAR studies for derivatives of this compound?

Methodological Answer:

- Core Modifications :

- Piperidine Substituents : Replace ethoxymethyl with fluoromethyl or cyclopropyl to alter lipophilicity .

- Pyrimidine Modifications : Introduce methylthio or methoxy groups at the 2-position to enhance H-bonding .

- Bioactivity Testing : Prioritize derivatives with ClogP 2–4 and polar surface area <90 Ų for CNS penetration .

Validation : Compare IC₅₀ values against parent compound in dose-escalation studies .

Advanced: How can data reproducibility challenges be addressed in multi-lab studies?

Methodological Answer:

- Protocol Harmonization : Share detailed SOPs for synthesis (e.g., reflux time, catalyst loading) .

- Reference Standards : Distribute aliquots of a centrally synthesized batch for cross-lab calibration .

- Impurity Profiling : Use GC-MS or ¹H-NMR to quantify residual solvents or byproducts .

Case Study : A 2024 inter-lab study attributed yield discrepancies to trace moisture in solvents, resolved by using molecular sieves .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.